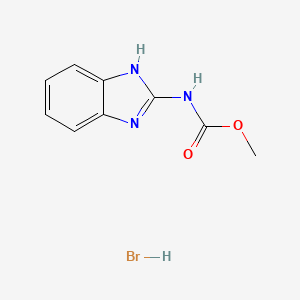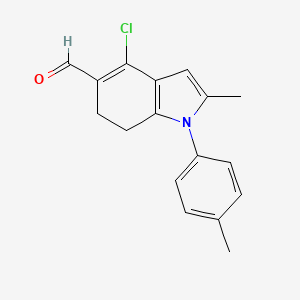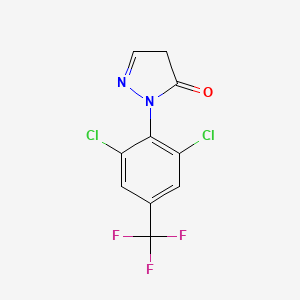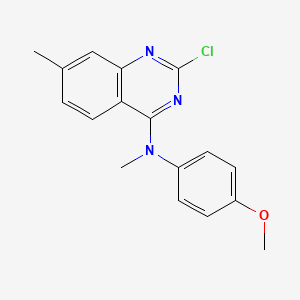![molecular formula C18H23N5 B12921779 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine CAS No. 919496-09-6](/img/structure/B12921779.png)
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine: is a complex organic compound that features a cyclopropylpiperazine moiety attached to a pyrimidine ring, which is further connected to a phenylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of the Cyclopropylpiperazine Moiety: The cyclopropylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with cyclopropylpiperazine in the presence of a base such as sodium carbonate.
Introduction of the Phenylmethanamine Group: The final step involves the coupling of the pyrimidine derivative with a phenylmethanamine precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylmethanamine group to yield reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
- (4-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
- (4-(2-(4-Propylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is unique due to the presence of the cyclopropyl group in the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919496-09-6 |
|---|---|
Formule moléculaire |
C18H23N5 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine |
InChI |
InChI=1S/C18H23N5/c19-11-14-1-3-15(4-2-14)16-12-20-18(21-13-16)23-9-7-22(8-10-23)17-5-6-17/h1-4,12-13,17H,5-11,19H2 |
Clé InChI |
QQMXLJSAOUVPLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C3=NC=C(C=N3)C4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)

![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)


![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
